molecular formula C18H17F3N2O3S B2711878 N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide CAS No. 690962-29-9

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide

Cat. No.: B2711878
CAS No.: 690962-29-9
M. Wt: 398.4
InChI Key: ZIUQIVFRJAHCIY-UHFFFAOYSA-N
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Description

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide is a complex organic compound with a unique structure that combines a pyrrolidine ring, a phenyl group, and a trifluoromethyl group attached to a benzenesulfonamide moiety

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide typically involves multiple steps, starting with the preparation of intermediate compounds. One common approach is to first synthesize the pyrrolidine-1-carbonyl phenyl intermediate, which is then reacted with a trifluoromethyl benzenesulfonamide derivative under specific conditions to yield the final product. The reaction conditions often include the use of solvents such as dichloromethane or dimethylformamide, and catalysts like palladium or copper complexes to facilitate the reaction.

Industrial Production Methods

In an industrial setting, the production of this compound may involve the use of continuous flow reactors to ensure consistent quality and yield. These reactors allow for precise control over reaction parameters such as temperature, pressure, and reaction time, which are crucial for the successful synthesis of complex organic compounds. Additionally, the use of automated systems can help streamline the production process and reduce the risk of human error.

Chemical Reactions Analysis

Types of Reactions

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using reagents such as potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.

    Reduction: Reduction reactions can be carried out using agents like lithium aluminum hydride or sodium borohydride, resulting in the reduction of specific functional groups within the molecule.

    Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, where specific atoms or groups within the molecule are replaced by other atoms or groups.

Common Reagents and Conditions

Common reagents used in the reactions of this compound include:

    Oxidizing agents: Potassium permanganate, chromium trioxide

    Reducing agents: Lithium aluminum hydride, sodium borohydride

    Catalysts: Palladium, copper complexes

    Solvents: Dichloromethane, dimethylformamide

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives with additional functional groups, while reduction reactions may result in the removal of specific functional groups, leading to simpler molecules.

Scientific Research Applications

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide has a wide range of applications in scientific research, including:

    Chemistry: The compound is used as a building block in the synthesis of more complex molecules, particularly in the development of pharmaceuticals and agrochemicals.

    Biology: It is studied for its potential biological activity, including its interactions with various enzymes and receptors.

    Medicine: The compound is investigated for its potential therapeutic effects, such as its ability to modulate specific biological pathways involved in disease processes.

    Industry: It is used in the development of new materials with unique properties, such as improved stability or enhanced reactivity.

Mechanism of Action

The mechanism of action of N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may bind to these targets and modulate their activity, leading to changes in cellular processes and biological pathways. The exact mechanism of action depends on the specific context in which the compound is used, and further research is needed to fully elucidate its effects.

Comparison with Similar Compounds

N-(4-(pyrrolidine-1-carbonyl)phenyl)-3-(trifluoromethyl)benzenesulfonamide can be compared with other similar compounds, such as:

    4-methoxy-N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide: This compound has a methoxy group instead of a trifluoromethyl group, which may result in different chemical and biological properties.

    N-(4-(pyrrolidine-1-carbonyl)phenyl)benzenesulfonamide: Lacking the trifluoromethyl group, this compound may have reduced reactivity and different interactions with molecular targets.

The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct chemical and biological properties that are not observed in similar compounds.

Properties

IUPAC Name

N-[4-(pyrrolidine-1-carbonyl)phenyl]-3-(trifluoromethyl)benzenesulfonamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C18H17F3N2O3S/c19-18(20,21)14-4-3-5-16(12-14)27(25,26)22-15-8-6-13(7-9-15)17(24)23-10-1-2-11-23/h3-9,12,22H,1-2,10-11H2
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ZIUQIVFRJAHCIY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(C1)C(=O)C2=CC=C(C=C2)NS(=O)(=O)C3=CC=CC(=C3)C(F)(F)F
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C18H17F3N2O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

398.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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